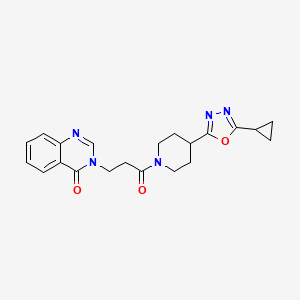

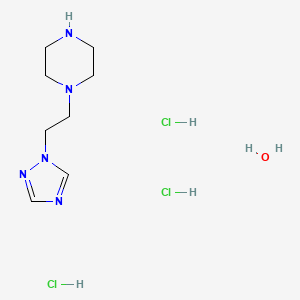

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” is a chemical compound with the empirical formula C8H20Cl3N5O and a molecular weight of 308.64 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are complex and can lead to a variety of products. For example, these compounds can undergo reactions with various chemotherapeutic agents to kill cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a solid form and a SMILES string of [H]O [H]. [H]Cl. [H]Cl. [H]Cl.N1 (CCN2CCNCC2)C=NC=N1 . The compound is also thermally stable .科学的研究の応用

Novel Diamino Derivatives as Potential Therapeutics

Research has shown that derivatives of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine, particularly those involving [1,2,4]triazolo[1,5-a][1,3,5]triazine structures, exhibit potent and selective antagonism at the adenosine A2a receptor. These compounds, including those with piperazine derivatives, have been found to have oral activity in rodent models of Parkinson's disease, suggesting their potential as therapeutic agents for neurodegenerative diseases (Vu et al., 2004).

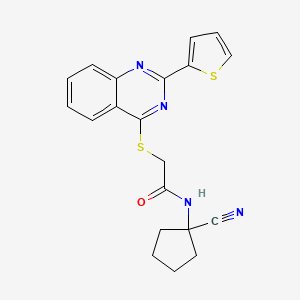

Antitumor Activities of 1,2,4-Triazole Schiff Bases

1,2,4-Triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have demonstrated good to excellent inhibitory activity against tumor cells, particularly CDC25B. The presence of the 4-amino-5-[4-bi-(4-fluorophenyl) methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group enhances the anti-tumor activity, indicating these compounds' potential in cancer therapy (Ding et al., 2016).

Synthesis and Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

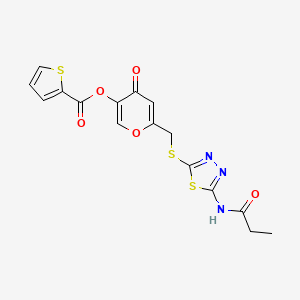

Green Chemistry Synthesis of Antitumor Agents

A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, synthesized using green chemistry approaches, showed significant inhibitory activity against tumor cells. This underscores the efficacy of environmentally friendly synthesis methods in producing potential antitumor agents with significant biological activities (Rajkumar et al., 2014).

Insecticidal Applications

The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) and its derivatives have been explored for novel insecticidal applications. These studies highlight the potential of using such compounds as lead compounds for developing new insecticides with a novel mode of action, providing an avenue for the control of agricultural pests (Cai et al., 2010).

将来の方向性

The future directions for research on “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more studies are needed to fully understand their pharmacokinetics, pharmacological, and toxicological properties. This could lead to the development of more effective and potent anticancer agents .

作用機序

Target of Action

The primary targets of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound acts as an inhibitor of SL biosynthesis, affecting the growth and development of plants . In addition, it has been found to have promising anticancer activity, potentially interacting with the aromatase enzyme .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds . This interaction leads to the inhibition of SL biosynthesis, resulting in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines .

Biochemical Pathways

The compound affects the SL biosynthesis pathway in plants. SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of reactions leading to the production of Carlactone (CL), a core precursor in SL biosynthesis . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The inhibition of SL biosynthesis by this compound results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines, showing promising anticancer activity .

生化学分析

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with .

Cellular Effects

Some triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

Some triazole derivatives have been reported to be thermally stable

Metabolic Pathways

It is known that triazole derivatives can undergo various metabolic transformations

特性

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVDCISKBZNFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)